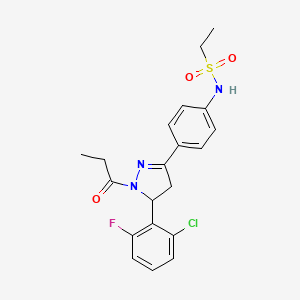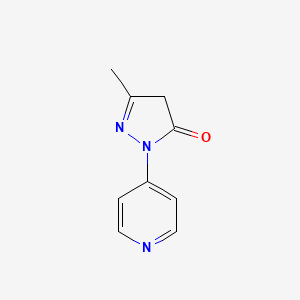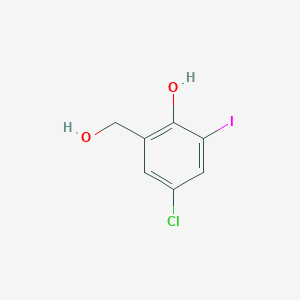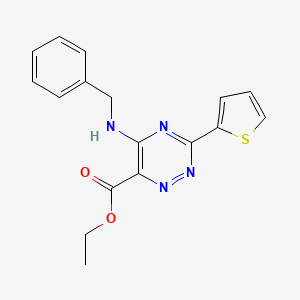![molecular formula C13H14N2O B2895677 2-[(1,3-Oxazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 2097937-45-4](/img/structure/B2895677.png)
2-[(1,3-Oxazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It’s a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Substitution pattern in oxazole derivatives play a pivotal role in delineating the biological activities .
Synthesis Analysis
The synthesis of oxazole derivatives often involves the reaction of amino alcohols with nitriles, carboxylic acid, and aldehydes .
Molecular Structure Analysis
The molecular structure of oxazole derivatives can be confirmed by IR, 1H/13C-NMR, and mass .
Chemical Reactions Analysis
The chemical reactions of oxazole derivatives can vary widely depending on the specific compound and the conditions. For example, some oxazole derivatives have shown antimicrobial , anticancer , antitubercular , anti-inflammatory , antidiabetic , antiobesity , and antioxidant activities.
Physical And Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives can vary widely depending on the specific compound. For example, oxazole is a stable liquid at room temperature with a boiling point of 69 °C .
Applications De Recherche Scientifique
Anticancer Activity
One significant application of derivatives of 2-[(1,3-Oxazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline is in the field of cancer research. Synthesized oxazole derivatives have been tested for their antiproliferative activities against various cancer cell lines. Compounds related to this chemical structure exhibited strong inhibitory activities against human prostate cancer and human epidermoid carcinoma cancer cell lines, indicating potential as anticancer agents (Liu et al., 2009).
Chemical Synthesis and Reactivity
The compound and its derivatives have been explored in various synthetic processes. For instance, studies on benzoxazol-2-yl- substituents have shown them to act as removable activating and directing groups in chemical reactions, useful in the synthesis of other complex molecules (Lahm & Opatz, 2014). Additionally, methodologies involving internal azomethine ylide cycloaddition, starting from related oxazole compounds, have been demonstrated, contributing to the synthesis of various chemical structures (Bobeck, Warner, & Vedejs, 2007).
Medicinal Chemistry
In therapeutic contexts, tetrahydroisoquinolines, a related class of compounds, have been recognized for their potential in drug discovery, particularly in cancer and central nervous system disorders. These compounds have been synthesized and patented for various therapeutic activities, demonstrating the broad potential of this chemical scaffold in medicinal chemistry (Singh & Shah, 2017).
Polymer Chemistry
The compound and its analogs have also been utilized in polymer chemistry. For example, the polymerization of monomers related to this compound has been explored to create polyureas, showcasing its utility in the synthesis of new materials (Miyamoto, Shimakura, Shimoda, & Hasegawa, 1995).
Mécanisme D'action
Target of Action
Oxazole derivatives have been found to interact with a wide range of targets, including various enzymes and receptors .
Mode of Action
Oxazole derivatives are known to bind to biological systems such as various enzymes and receptors via numerous non-covalent interactions . This binding can lead to changes in the function of these targets, potentially resulting in therapeutic effects.
Biochemical Pathways
Oxazole derivatives have been associated with a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . These activities suggest that oxazole derivatives may affect multiple biochemical pathways.
Result of Action
Given the wide range of biological activities associated with oxazole derivatives , it is likely that this compound could have multiple effects at the molecular and cellular level.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-2-4-12-7-15(6-5-11(12)3-1)8-13-9-16-10-14-13/h1-4,9-10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQUCDWEHOAGOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=COC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1,3-Oxazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,3-Benzodioxol-5-yloxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]propan-1-one](/img/structure/B2895595.png)
![N-(5-methylisoxazol-3-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2895597.png)

![2-[[5-Butylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2895599.png)

![N1-benzhydryl-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2895601.png)

![3-Methyl-7-[(3-nitrophenyl)methylsulfanyl]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2895609.png)

![N-(3-chloro-4-fluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2895614.png)
![(E)-3-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2895615.png)

